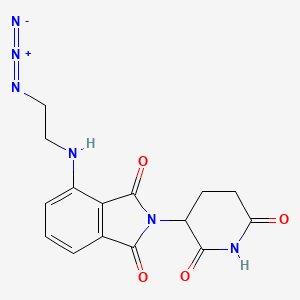
Pomalidomide 4'-alkylC2-azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide 4’-alkylC2-azide is a compound that serves as a functionalized cereblon ligand for proteolysis targeting chimera (PROTAC) research and development. It incorporates an E3 ligase ligand plus an alkylC2 linker with a terminal azide, making it ready for conjugation to a target protein ligand . This compound is used in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells .
準備方法
The synthesis of Pomalidomide 4’-alkylC2-azide involves several steps. One common method includes the reaction of pomalidomide with an alkylC2 linker that has a terminal azide group. The process typically involves the use of suitable solvents and coupling agents to facilitate the reaction . The reaction conditions often require ambient to slightly elevated temperatures and can be performed in a one-pot synthesis to improve yields .
For industrial production, the process is scaled up to ensure high yield and purity. The improved process for the preparation of pomalidomide involves reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent . This method results in a high yield and is cost-effective for large-scale production .
化学反応の分析
Pomalidomide 4’-alkylC2-azide undergoes various chemical reactions, including substitution and conjugation reactions. The azide group in the compound is highly reactive and can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles . Common reagents used in these reactions include copper(I) catalysts and suitable solvents like dimethyl sulfoxide (DMSO) .
The major products formed from these reactions are typically conjugates of pomalidomide with other molecules, which can be used in the development of PROTACs . These conjugates are designed to recruit specific proteins for degradation by the proteasome, thereby modulating protein levels within cells .
科学的研究の応用
Pomalidomide 4’-alkylC2-azide has several scientific research applications, particularly in the field of targeted protein degradation. It is used to create PROTACs, which are bifunctional molecules that can selectively degrade target proteins . This approach has significant potential in drug discovery and development, as it allows for the modulation of protein levels in a controlled manner .
In chemistry, the compound is used as a building block for the synthesis of various conjugates . In biology and medicine, it is employed in the study of protein-protein interactions and the development of new therapeutic strategies for diseases such as cancer . The compound’s ability to recruit cereblon, an E3 ubiquitin ligase, makes it valuable for research into the ubiquitin-proteasome system .
作用機序
The mechanism of action of Pomalidomide 4’-alkylC2-azide involves its role as a cereblon ligand. By binding to cereblon, the compound facilitates the recruitment of target proteins to the E3 ubiquitin ligase complex . This leads to the ubiquitination and subsequent degradation of the target proteins by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the degraded proteins .
類似化合物との比較
Pomalidomide 4’-alkylC2-azide is unique due to its specific structure, which includes an alkylC2 linker with a terminal azide. Similar compounds include other cereblon ligands with different linkers, such as Pomalidomide 4’-alkylC6-azide . These compounds also serve as building blocks for PROTACs but differ in the length and composition of their linkers .
Other similar compounds include thalidomide and lenalidomide, which are also cereblon ligands but lack the azide functionality . Pomalidomide 4’-alkylC2-azide’s unique structure allows for specific conjugation reactions, making it a versatile tool in PROTAC research .
特性
分子式 |
C15H14N6O4 |
|---|---|
分子量 |
342.31 g/mol |
IUPAC名 |
4-(2-azidoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H14N6O4/c16-20-18-7-6-17-9-3-1-2-8-12(9)15(25)21(14(8)24)10-4-5-11(22)19-13(10)23/h1-3,10,17H,4-7H2,(H,19,22,23) |
InChIキー |
FQNYDLNLHXYZSO-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


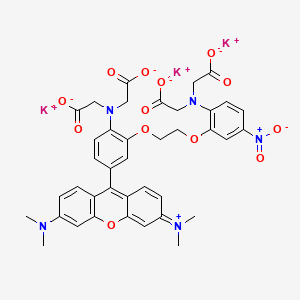
![1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine](/img/structure/B12379026.png)
![2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B12379030.png)
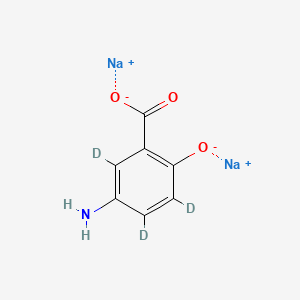
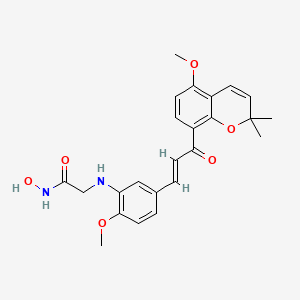

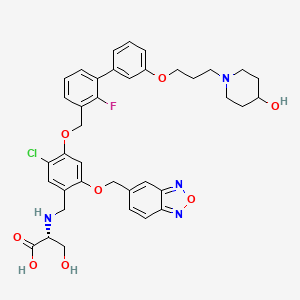
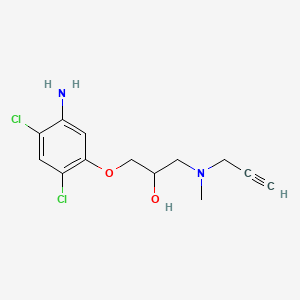
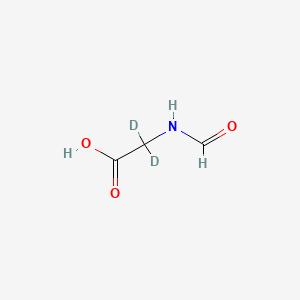
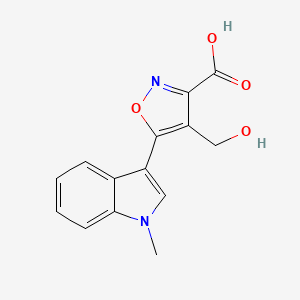
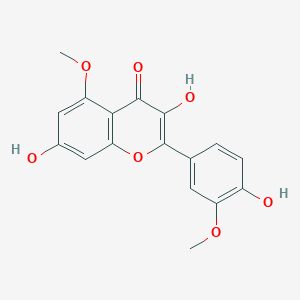

![5,11,17-tribenzyl-3,9,15-trioxa-5,11,17-triazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13)-triene](/img/structure/B12379086.png)

